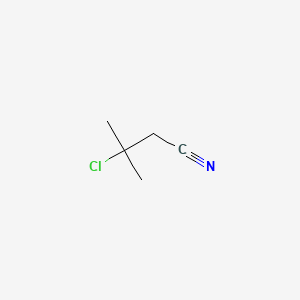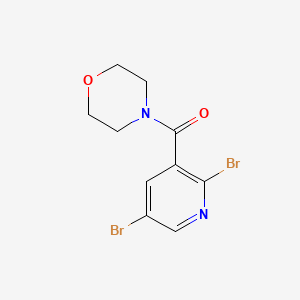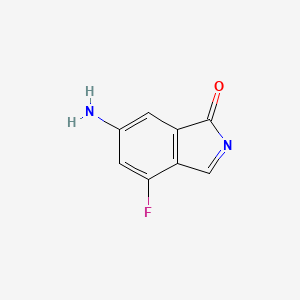
3-Chloro-3-methylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-methylbutyronitrile is an organic compound with the molecular formula C5H8ClN. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon atom that is also bonded to a chlorine atom and a methyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-3-methylbutyronitrile can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-butanone with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, 3-Chloro-3-methylbutyronitrile is produced using large-scale chemical reactors. The process involves the chlorination of 3-methylbutyronitrile using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-methylbutyronitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of 3-methylbutyronitrile derivatives.
Reduction: Formation of 3-chloro-3-methylbutylamine.
Oxidation: Formation of 3-chloro-3-methylbutyric acid.
Aplicaciones Científicas De Investigación
3-Chloro-3-methylbutyronitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-methylbutyronitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include nucleophilic substitution and addition reactions, leading to the formation of various products that can exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2-methylbutyronitrile
- 3-Chloro-4-methylbutyronitrile
- 3-Chloro-3-ethylbutyronitrile
Uniqueness
3-Chloro-3-methylbutyronitrile is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. The presence of both a chlorine atom and a cyano group on the same carbon atom makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
53897-47-5 |
|---|---|
Fórmula molecular |
C5H8ClN |
Peso molecular |
117.58 g/mol |
Nombre IUPAC |
3-chloro-3-methylbutanenitrile |
InChI |
InChI=1S/C5H8ClN/c1-5(2,6)3-4-7/h3H2,1-2H3 |
Clave InChI |
GRBSJTYXYMWEME-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12281235.png)

![4,6-Dihydrothieno[3,4-b]thiophene](/img/structure/B12281246.png)
![Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate](/img/structure/B12281256.png)

![(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene](/img/structure/B12281264.png)

![(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride](/img/structure/B12281271.png)


![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B12281291.png)


